4-(3,4,5-Trimethoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(3,4,5-Trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound characterized by the presence of a pyrrolidine ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4,5-trimethoxybenzaldehyde with an amine and a suitable carboxylic acid derivative can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,4,5-Trimethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest. This mechanism is particularly relevant in its potential anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines: These compounds also inhibit tubulin polymerization and exhibit anti-cancer properties.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group have shown diverse biological activities, including anti-inflammatory and anti-microbial effects.
Properties
Molecular Formula |
C14H19NO5 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO5/c1-18-11-4-8(5-12(19-2)13(11)20-3)9-6-15-7-10(9)14(16)17/h4-5,9-10,15H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
WZLXSFXJQOUSDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CNCC2C(=O)O |
Origin of Product |
United States |
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